An In-depth Technical Guide to 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester): A Branched Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester): A Branched Heterobifunctional Linker for Advanced Bioconjugation
This technical guide provides a comprehensive overview of the structure, properties, and applications of 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester), a specialized heterobifunctional crosslinker. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's core attributes, outlines experimental protocols for its use, and presents its utility in creating complex biomolecular conjugates.
Core Structure and Chemical Properties
2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is a branched polyethylene (B3416737) glycol (PEG)-based reagent engineered for versatile bioconjugation strategies.[1][2] Its structure features three key components: a central branched core, two N-hydroxysuccinimide (NHS) esters, and a terminal azide (B81097) group, all connected by a hydrophilic PEG3 spacer.[3][4]
The dual NHS ester functionalities are highly reactive towards primary amines, such as the side chains of lysine (B10760008) residues in proteins, forming stable amide bonds.[5][6] The azide group serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[][8] This dual reactivity allows for a two-step conjugation process, minimizing the formation of undesirable byproducts.[3] The PEG3 linker enhances the molecule's aqueous solubility and provides a flexible spacer arm.[9][10]
Below is a table summarizing the key chemical and physical properties of this linker.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₈N₆O₁₄ | [11] |
| Molecular Weight | ~658.62 g/mol | [11] |
| CAS Number | 2320560-36-7 | [11] |
| Appearance | Solid | [8] |
| Purity | Typically >90-98% | [2][8][11] |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM) | [2] |
| Reactive Groups | 2 x N-hydroxysuccinimide (NHS) Ester, 1 x Azide (N₃) | [2] |
| Reactive Towards | Primary amines (-NH₂) via NHS esters; Alkynes, DBCO, or BCN via azide for click chemistry | [6][] |
| SMILES Representation | O=C(ON1C(CCC1=O)=O)CCOCC(NC(CCOCCOCCOCCN=[N+]=[N-])=O)COCCC(ON2C(CCC2=O)=O)=O | [11] |
Applications in Bioconjugation and Drug Development
The unique trifunctional and branched architecture of 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) makes it a valuable tool in several advanced applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTAC Synthesis: This linker is frequently utilized in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[8] The two NHS esters can be used to conjugate to two separate molecules, or to a single molecule with multiple amine groups, while the azide provides a site for attaching a third component, such as a targeting ligand or a solubility-enhancing moiety.[10][12]
Antibody-Drug Conjugates (ADCs): In the context of ADCs, branched linkers like this one can increase the drug-to-antibody ratio (DAR) without compromising the antibody's properties.[4][6] The NHS esters can react with lysine residues on an antibody, and the azide can be used to attach a cytotoxic payload via click chemistry.[13]
The general workflow for utilizing this linker in a two-step bioconjugation process is illustrated in the diagram below.
Experimental Protocols
While specific protocols should be optimized for individual applications, the following provides a general methodology for using 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) in a typical bioconjugation workflow.
Amine-Reactive Labeling (NHS Ester Reaction)
This protocol describes the labeling of a protein with the linker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
2-(Azido-PEG3-amido)-1,3-bis(NHS Ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted linker using a desalting column or by dialysis against an appropriate buffer.
Azide-Alkyne Click Chemistry (CuAAC)
This protocol outlines the conjugation of the azide-functionalized protein to an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
Procedure:
-
Reaction Mixture: To the azide-functionalized protein, add a 2- to 5-fold molar excess of the alkyne-containing molecule.
-
Catalyst Preparation: Prepare a premix of CuSO₄ and the copper ligand.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of 1-5 mM.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis.
The logical relationship for initiating the click chemistry reaction is depicted in the following diagram.
Conclusion
2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is a potent and versatile chemical tool for creating complex bioconjugates. Its branched structure and dual reactivity enable sophisticated applications in drug delivery and diagnostics, particularly in the rapidly evolving fields of PROTACs and ADCs. The hydrophilic PEG spacer further enhances its utility by improving the solubility and pharmacokinetic properties of the resulting conjugates. While the specific experimental conditions require optimization for each unique application, the general principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the capabilities of this advanced linker.
References
- 1. 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester), CAS 2320560-36-7 | AxisPharm [axispharm.com]
- 2. Amine/Azide/NHS PEG reagent, 2-(Azido-PEG3-amido)-1,3-bis(NHS ester), Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. chemscene.com [chemscene.com]
- 8. 2-(Azido-PEG3-amido)-1,3-bis(NHS ester) | CymitQuimica [cymitquimica.com]
- 9. Branched PEG NHS ester - ADC Linkers | AxisPharm [axispharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
